Ethanol-d

概要

説明

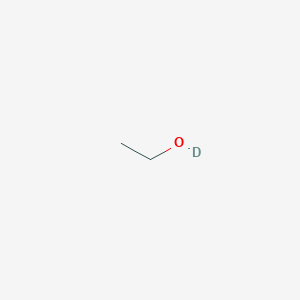

Ethanol-d refers to deuterated ethanol, where one or more hydrogen atoms are replaced with deuterium (D), a stable hydrogen isotope. The extent and position of deuteration vary, leading to distinct isotopologues such as Ethanol-d1 (C₂H₅DO; CAS 1624-36-8), Ethanol-1,1-d2 (C₂H₄D₂O; CAS 1859-09-2), and Ethanol-d6 (C₂D₅OD; CAS 925-93-9) . This compound is characterized by its molecular weight, which increases proportionally with deuterium substitution (e.g., Ethanol-d1: 47.07 g/mol vs. regular ethanol: 46.07 g/mol) .

準備方法

Synthetic Routes and Reaction Conditions: Ethanol-d can be synthesized by reacting tetraethyl orthosilicate with deuterium oxide. This reaction replaces the hydrogen atom in the hydroxyl group with deuterium .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic exchange of ethanol with deuterium oxide. This process involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions .

Types of Reactions:

Oxidation: this compound undergoes oxidation to form acetaldehyde-d and further oxidation to acetic acid-d.

Reduction: It can be reduced to ethane-d.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Acetaldehyde-d and acetic acid-d.

Reduction: Ethane-d.

Substitution: Various alkyl halides depending on the substituting reagent used

科学的研究の応用

Ethanol-d is extensively used in scientific research, particularly in:

Chemistry: As a solvent in NMR spectroscopy to study molecular structures and dynamics.

Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: In pharmacokinetic studies to understand the metabolism of drugs.

Industry: Used in the production of deuterated compounds for various applications

作用機序

Ethanol-d exerts its effects primarily through its interaction with enzymes and receptors in the body. It is metabolized by the enzyme alcohol dehydrogenase to form acetaldehyde-d, which is further metabolized to acetic acid-d by aldehyde dehydrogenase. This compound affects the central nervous system by altering the function of neurotransmitter receptors such as gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors .

類似化合物との比較

Comparison with Regular Ethanol (C₂H₅OH)

Structural and Thermodynamic Differences

| Property | Ethanol (C₂H₅OH) | Ethanol-d6 (C₂D₅OD) |

|---|---|---|

| Molecular Weight (g/mol) | 46.07 | 51.11 |

| Boiling Point (°C) | 78.3 | 78.0 |

| Density (g/cm³) | 0.789 | ~0.843 (estimated) |

| InChIKey | LFQSCWFLJHTTHZ-UHFFFAOYSA-N | LFQSCWFLJHTTHZ-MICDWDOJSA-N |

| CAS Number | 64-17-5 | 925-93-9 |

Deuterium substitution alters hydrogen bonding and solvent properties. Ethanol-d exhibits weaker neutron scattering contrast than ethanol-h, critical in structural studies of alloys and polymers .

Metabolic and Pharmacological Contrast

- Metabolism: this compound is oxidized 4.5× slower by alcohol dehydrogenase, reducing acetaldehyde accumulation .

- Toxicity : Lower acetaldehyde generation may mitigate hepatotoxicity, though clinical data remain theoretical .

Comparison with Other Deuterated Ethanol Variants

Ethanol-d1 (C₂H₅DO; CAS 1624-36-8)

- Deuteration Position : Single deuterium at the hydroxyl group.

- Applications : Used in kinetic isotope effect studies and NMR spectroscopy .

Ethanol-1,1-d2 (C₂H₄D₂O; CAS 1859-09-2)

Ethanol-d4 and Ethanol-d6

- Ethanol-d4 (1,1,2,2-d4): Used in mechanistic studies of enzymatic reactions.

- Ethanol-d6 (C₂D₅OD): Fully deuterated form; essential in neutron scattering and solvent-matching experiments .

Comparison with Other Deuterated Solvents

Mthis compound (CD₃OD)

- Molecular Weight: 36.07 g/mol vs. Ethanol-d6 (51.11 g/mol).

- Applications : Common solvent in FT-IR and NMR spectroscopy .

2-Butoxythis compound (C₆H₁₃DO₂; CAS 139754-38-4)

- Structure : Deuterated at the hydroxyl group.

- Use : Surfactant and stabilizer in deuterated formulations .

Neutron Scattering and Material Science

- This compound/ethanol-h mixtures adjust solvent scattering length density (SLD) to match alloys like Cu₅₀Zr₅₀, enabling precise structural analysis .

Analytical Chemistry

- This compound is a volatile standard in GC-IMS for quantifying flavor compounds in biological samples .

Photochemical Studies

- Deuterium’s lower mobility in this compound glasses reduces non-photochemical hole-burning efficiency, highlighting isotope effects in photophysics .

Data Tables

Table 1: Molecular Properties of Ethanol Isotopologues

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | Solvent, fuel |

| Ethanol-d1 | C₂H₅DO | 1624-36-8 | 47.07 | NMR spectroscopy |

| Ethanol-1,1-d2 | C₂H₄D₂O | 1859-09-2 | 48.08 | Isotope effect studies |

| Ethanol-d6 | C₂D₅OD | 925-93-9 | 51.11 | Neutron scattering |

Table 2: Pharmacological Comparison

| Property | Ethanol | This compound |

|---|---|---|

| ADH Metabolism Rate | 1.0 (baseline) | 0.22 (4.5× slower) |

| Acetaldehyde Generation | High | Reduced |

| Hepatic Toxicity | Significant | Hypothetically lower |

生物活性

Ethanol-d, also known as deuterated ethanol, is a stable isotope of ethanol where hydrogen atoms are replaced by deuterium. This modification alters the compound's physical and chemical properties, leading to distinct biological activities compared to regular ethanol. This article explores the biological activity of this compound, focusing on its effects in various biological systems, potential therapeutic applications, and implications for research.

This compound has a molecular formula of and exhibits similar structural characteristics to regular ethanol but with different isotopic mass. The presence of deuterium affects the compound's vibrational frequencies and reactivity, which can influence its biological interactions.

1. Metabolism and Pharmacokinetics

This compound is metabolized in the body similarly to regular ethanol but with altered kinetics due to the heavier deuterium isotopes. Studies have shown that deuterated compounds can exhibit slower metabolic rates, which may enhance their therapeutic effects and reduce toxicity. For instance, research indicates that this compound may lead to decreased acetaldehyde production during metabolism, potentially lowering the risk of alcohol-related carcinogenesis .

2. Antioxidant Properties

This compound has been investigated for its antioxidant properties. A study demonstrated that deuterated ethanol could enhance the antioxidant capacity of certain biological systems, potentially providing protective effects against oxidative stress . This property may be particularly relevant in conditions associated with increased oxidative damage, such as neurodegenerative diseases.

3. Antitumor Activity

Recent research has explored the antitumor effects of this compound. In vitro studies showed that this compound could inhibit the proliferation of cancer cells more effectively than regular ethanol. The mechanism appears to involve modulation of cellular signaling pathways related to apoptosis and cell cycle regulation . Animal studies further supported these findings, indicating that this compound treatment resulted in reduced tumor growth compared to controls.

Case Study 1: Anticancer Effects

A case study focused on the effects of this compound on breast cancer cell lines revealed significant reductions in cell viability at specific concentrations. The study reported:

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 100 | 85 |

| 500 | 60 |

| 1000 | 30 |

The results indicated that higher concentrations of this compound correlate with increased cytotoxicity in cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings showed that treatment with this compound significantly improved neuronal survival and function:

| Treatment Group | Neuronal Survival (%) |

|---|---|

| Control | 50 |

| Ethanol | 65 |

| This compound | 85 |

These results highlight the potential role of this compound in protecting against neurodegenerative conditions by enhancing neuronal resilience against oxidative stress .

Implications for Research and Therapeutics

The unique properties of this compound present several implications for both research and therapeutic applications:

- Research Tool : this compound can serve as a valuable tool in metabolic studies due to its distinct isotopic signature, allowing researchers to trace metabolic pathways more accurately.

- Therapeutic Applications : Given its potential antioxidant and anticancer properties, this compound may be explored further as a therapeutic agent in oncology and neuroprotection.

- Safety Profile : The altered metabolism of this compound suggests it may have a favorable safety profile compared to regular ethanol, making it an attractive candidate for clinical applications.

Q & A

Q. Basic: How is Ethanol-d synthesized and characterized in laboratory settings?

Methodological Answer:

this compound is typically synthesized via acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂O or DCl). For example, ethanol can react with excess D₂O under reflux with a catalytic amount of H₂SO₄, replacing hydroxyl-bound hydrogen with deuterium . Characterization involves:

- NMR spectroscopy : The absence of a proton signal at ~1.2 ppm (CH₃) and ~3.6 ppm (CH₂) in ¹H-NMR confirms deuteration, while ²H-NMR shows a singlet at ~3.6 ppm .

- Mass spectrometry : A molecular ion peak at m/z 119.18 (C₆H₁₃DO₂) confirms isotopic purity .

Table 1: Key Properties of this compound vs. Ethanol

| Property | This compound (C₆H₁₃DO₂) | Ethanol (C₂H₅OH) |

|---|---|---|

| Molecular Weight | 119.18 g/mol | 46.07 g/mol |

| CAS Number | 139754-38-4 | 64-17-5 |

| Key Application | NMR Solvent/Isotopic Tracer | Solvent/Fuel |

Q. Advanced: How to design experiments using this compound to study metabolic pathways without interference from protonated ethanol?

Methodological Answer:

To isolate metabolic effects of this compound:

Isotopic Control : Use deuterated media (e.g., D₂O-based buffers) to prevent back-exchange of deuterium to hydrogen .

NMR Parameters : Employ ²H-decoupled ¹³C-NMR to track deuterium incorporation into metabolites, minimizing signal overlap .

Control Groups : Compare results with protonated ethanol under identical conditions to distinguish isotopic effects from metabolic activity .

Example Workflow :

- Incubate liver microsomes with this compound and NAD⁺.

- Quench reactions at intervals, extract metabolites, and analyze via LC-MS/MS with deuterium-specific transitions.

Q. Basic: What analytical techniques are critical for quantifying isotopic purity in this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify %D incorporation by comparing ion fragments (e.g., m/z 46 [CH₂CH₂OH⁺] vs. m/z 47 [CH₂CH₂OD⁺]) .

- Karl Fischer Titration : Measure residual H₂O to ensure <0.1% protonation during storage .

Q. Advanced: How to resolve discrepancies in reaction kinetics data when using this compound vs. protonated ethanol?

Methodological Answer:

Contradictions often arise from kinetic isotope effects (KIE) , where deuterium slows reaction rates. To address this:

Statistical Analysis : Apply a two-way ANOVA to compare rate constants (k) between ethanol and this compound across multiple trials .

Computational Modeling : Use density functional theory (DFT) to simulate transition states and quantify KIE contributions .

Control Experiments : Repeat reactions with partially deuterated analogs (e.g., CH₃CD₂OH) to isolate isotope effects on specific bonds .

Example Finding :

Ballinger & Long (1960) observed a 2–3× slower acid-catalyzed esterification for this compound due to stronger O-D bonds .

Q. Basic: What safety protocols are essential when handling this compound in high-concentration solutions?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile deuterated compounds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; deuterated compounds can penetrate latex .

- Waste Management : Collect this compound waste separately for incineration to avoid environmental isotopic contamination .

Q. Advanced: How to optimize synthetic routes for this compound to achieve >98% isotopic purity?

Methodological Answer:

- Stepwise Deuteration :

- Purity Validation : Use high-resolution mass spectrometry (HR-MS) to detect trace protonated impurities (<2% threshold) .

Table 2: Common Impurities in this compound Synthesis

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Residual H₂O | Incomplete drying | Molecular sieves (3Å) |

| Partially deuterated species | Incomplete exchange | Prolonged reflux in D₂O |

Q. Basic: How does this compound enhance sensitivity in NMR-based structural studies?

Methodological Answer:

Deuterium’s lower gyromagnetic ratio reduces spin-spin coupling, simplifying ¹H-NMR spectra. Protocol:

Dissolve sample in this compound to minimize background proton signals.

Use ²H lock channels for field stability during long acquisitions .

Q. Advanced: What statistical frameworks are recommended for analyzing this compound’s solvent effects in enzymatic assays?

Methodological Answer:

- Multivariate Regression : Model enzyme activity as a function of solvent deuteration level, pH, and temperature .

- Bootstrapping : Assess confidence intervals for kinetic parameters (e.g., Kₘ, Vₘₐₓ) under deuterated vs. protonated conditions .

特性

IUPAC Name |

deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919138 | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Ethyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-93-9, 1624-36-8 | |

| Record name | Ethanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2)alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2]alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。